molecular formula C10H9FN2O B2425210 5-Fluoro-N-methyl-1H-indole-2-carboxamide CAS No. 518059-00-2

5-Fluoro-N-methyl-1H-indole-2-carboxamide

Cat. No. B2425210
CAS RN: 518059-00-2
M. Wt: 192.193
InChI Key: PMNXOXOIGGZVDS-UHFFFAOYSA-N
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Description

5-Fluoro-N-methyl-1H-indole-2-carboxamide is a chemical compound with the CAS Number: 518059-00-2 . It has a molecular weight of 192.19 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,1H3,(H,12,14) . This indicates the presence of 10 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 296-297 degrees Celsius .

Scientific Research Applications

1. Potential in Cancer Imaging and Treatment

  • Synthesis and Potential as a PET Tracer : A compound structurally similar to 5-Fluoro-N-methyl-1H-indole-2-carboxamide, specifically designed for positron emission tomography (PET) tracing in cancer tyrosine kinase imaging, was synthesized and evaluated for its potential in cancer imaging (Wang et al., 2005).

2. Role in Treatment of Hyperlipidemia

  • Antihyperlipidemic Effects : Compounds similar to this compound were studied for their effects on lipid profiles in hyperlipidemic rats, showing significant reductions in plasma triglycerides and cholesterol levels, indicating potential for treating hyperlipidemia (Shattat et al., 2013); (Shattat et al., 2010).

3. Antimycobacterial and Anticancer Properties

  • Antimycobacterial Activity : A series of compounds, including those structurally related to this compound, demonstrated moderate to good inhibitory activity against Mycobacterium tuberculosis, suggesting potential antimycobacterial applications (Cihan-Üstündağ & Çapan, 2012).
  • Anticancer Effects : These compounds also showed promising antiproliferative activity against various cancer cell lines, indicating potential for cancer treatment (Cihan-Üstündağ & Çapan, 2012).

4. Potential in Tuberculosis Treatment

  • Role in Antituberculosis Agents : Indole-2-carboxamides, a class including this compound, have been identified as promising antituberculosis agents, with significant in vitro activity against tuberculosis, indicating a potential new avenue for TB treatment (Kondreddi et al., 2013).

5. Potential in Anticancer and Antimicrobial Activities

  • Synthesis for Anticancer and Antimicrobial Evaluation : Compounds structurally similar were synthesized and evaluated for their anticancer and antimicrobial activities, showing potential in both fields (Gokhale et al., 2017).

6. Role in Chemical Synthesis and Drug Development

  • Synthesis of Carboxamide Derivatives : Detailed analysis and synthesis methods of carboxamide derivatives, including those structurally related to this compound, provide foundational knowledge for further drug development and chemical research (Al-Otaibi et al., 2022).

Future Directions

While the future directions for 5-Fluoro-N-methyl-1H-indole-2-carboxamide are not explicitly mentioned in the search results, it is noted that researchers have been focusing on the study of indole derivatives for many years due to their potential in pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-fluoro-N-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNXOXOIGGZVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(N1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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